molecular formula C13H16N2O5 B12561188 N-tert-Butyl-N-(4-nitrobenzoyl)glycine CAS No. 143159-79-9

N-tert-Butyl-N-(4-nitrobenzoyl)glycine

Cat. No.: B12561188
CAS No.: 143159-79-9
M. Wt: 280.28 g/mol
InChI Key: FHIBOJIDRALHBM-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(4-nitrobenzoyl)glycine is an organic compound with the molecular formula C13H18N2O5 It is a derivative of glycine, where the amino group is substituted with a tert-butyl group and a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(4-nitrobenzoyl)glycine typically involves the condensation of tert-butylamine with 4-nitrobenzoyl chloride, followed by the addition of glycine. The reaction is carried out in the presence of a mixed solvent, such as toluene and water, under controlled temperature conditions. The condensation reaction is initially performed at low temperatures (5-10°C) for 0.5-2 hours, followed by room temperature for another 0.5-2 hours, and finally, the mixture is heated to reflux for 1-4 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(4-nitrobenzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: N-tert-Butyl-N-(4-aminobenzoyl)glycine.

    Substitution: Various N-alkyl or N-aryl derivatives of the compound.

    Oxidation: Oxidized derivatives of the benzoyl group.

Scientific Research Applications

N-tert-Butyl-N-(4-nitrobenzoyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(4-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N-(4-aminobenzoyl)glycine: A reduced form of the compound with an amino group instead of a nitro group.

    N-tert-Butyl-N-(4-chlorobenzoyl)glycine: A derivative with a chloro group instead of a nitro group.

    N-tert-Butyl-N-(4-methylbenzoyl)glycine: A derivative with a methyl group instead of a nitro group.

Uniqueness

N-tert-Butyl-N-(4-nitrobenzoyl)glycine is unique due to the presence of both a tert-butyl group and a nitrobenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

143159-79-9

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

2-[tert-butyl-(4-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)14(8-11(16)17)12(18)9-4-6-10(7-5-9)15(19)20/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

FHIBOJIDRALHBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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